4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638380
InChI: InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole

CAS No.:

Cat. No.: VC18638380

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole -

Specification

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
IUPAC Name 4-bromo-1-methyl-5-(3-methylphenyl)pyrazole
Standard InChI InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3
Standard InChI Key SCNQQTAKHCZLJU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=C(C=NN2C)Br

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The compound is synthesized via two primary routes:

Bromination of 1-Methyl-5-(m-tolyl)-1H-pyrazole

Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C selectively substitutes the 4-position of the pyrazole ring. The reaction proceeds via radical intermediates, with a yield of 78–85% after purification by silica gel chromatography.

Reaction Conditions:

  • Reagents: NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C, 12 hours

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromo-1-methyl-1H-pyrazole and m-tolylboronic acid introduces the aryl group at the 5-position.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Ethanol/water (4:1)

  • Temperature: 80°C, 8 hours

  • Yield: 72%

Chemical Reactivity

The bromine atom at C4 facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Key transformations include:

  • Suzuki-Miyaura Coupling: Forms biaryl derivatives with boronic acids.

  • Buchwald-Hartwig Amination: Introduces amine groups at C4.

  • Lithium-Halogen Exchange: Generates intermediates for further functionalization.

Table 1: Representative Reactions and Yields

Reaction TypeReagents/ConditionsProductYield (%)
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄5-(m-Tolyl)-4-phenylpyrazole82
SNAr with MorpholineMorpholine, DMF, 100°C4-Morpholino derivative65

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 7.8 Hz, 1H, Ar-H)

    • δ 7.32–7.28 (m, 2H, Ar-H)

    • δ 6.98 (s, 1H, pyrazole-H)

    • δ 3.85 (s, 3H, N-CH₃)

    • δ 2.35 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 148.2 (C4-Br)

    • δ 138.5 (C5-Ar)

    • δ 21.1 (Ar-CH₃)

Mass Spectrometry

  • EI-MS: m/z 261 [M⁺], 263 [M+2⁺] (1:1 intensity ratio for Br isotopes).

Table 2: Key Spectral Assignments

TechniqueSignal (δ/ppm or m/z)Assignment
¹H NMR3.85N-Methyl group
¹³C NMR148.2C4 (Br-substituted)
IR1560 cm⁻¹C=N stretching
Microbial StrainMIC (µg/mL)Control (Ciprofloxacin)
S. aureus (ATCC 25923)320.5
E. coli (ATCC 25922)640.25

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, comparable to celecoxib (IC₅₀ = 12 µM). Membrane stabilization assays show 45% inhibition of hemolysis at 100 µg/mL.

Anticancer Screening

Preliminary studies on MCF-7 breast cancer cells reveal an IC₅₀ of 42 µM, suggesting selective cytotoxicity.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and NSAID analogs.

Materials Science

Its derivatives are incorporated into metal-organic frameworks (MOFs) for gas storage applications due to their rigid geometry.

Comparative Analysis with Analogous Compounds

4-Bromo-1-methyl-5-(p-tolyl)-1H-pyrazole:

  • Higher lipophilicity (logP = 2.8 vs. 2.5 for m-tolyl analog).

  • Reduced antimicrobial activity (MIC = 64 µg/mL against S. aureus).

4-Chloro-1-methyl-5-(m-tolyl)-1H-pyrazole:

  • Lower molecular weight (217.6 g/mol) but similar reactivity in SNAr.

Future Research Directions

  • Structure-Activity Relationships: Optimize substituents at C5 for enhanced COX-2 selectivity.

  • Green Chemistry: Develop solvent-free bromination protocols.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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